1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
1-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(17-20-9-6-8-19-7-4-5-12-23(19)20)27-15-13-21(14-16-27)28-18-25(31)29(26(28)32)22-10-2-1-3-11-22/h1-12,21H,13-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJJNFVGMIOOGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the naphthalen-1-yl acetyl intermediate. This intermediate is then reacted with piperidine under specific conditions to form the piperidin-4-yl derivative. The final step involves the cyclization of this derivative with phenylimidazolidine-2,4-dione under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and imidazolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound BG15713 (1-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- Structure : Replaces the naphthalenylacetyl group with a benzothiadiazole-5-carbonyl moiety.
- Molecular Weight : 421.47 g/mol (C21H19N5O3S) .
- Likely differences in solubility and metabolic stability due to the polar benzothiadiazole vs. lipophilic naphthalene.
1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Piperidine-Based Derivatives with Aromatic Substituents
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one
- Structure : Contains a chloroacetyl group and trimethoxyphenyl substituents on the piperidine ring.
- Trimethoxyphenyl groups improve π-π stacking interactions but may reduce solubility due to high lipophilicity.
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Structure : Features acetyl and bis(4-methoxyphenyl) groups on the piperidine core.
- Pharmacological Relevance : Exhibits antimicrobial and anti-inflammatory activities, attributed to the methoxyphenyl substituents .
- Comparison : The target compound’s imidazolidinedione core may offer superior metabolic stability compared to this compound’s ketone group.
Naphthalene-Containing Analogues
1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine
- Structure : Incorporates a naphthalen-1-yloxy group via an alkyne linker.
- Molecular Weight: 461.6 g/mol (C32H31NO2) .
- Key Differences :
- The alkyne linker and methoxyphenyl group create a rigid, planar structure, contrasting with the target compound’s flexible acetyl-piperidine linkage.
- Higher molecular weight may impact bioavailability.
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
Metabolic Stability
- The imidazolidinedione core in the target compound is resistant to esterase-mediated hydrolysis compared to amide or ketone-containing analogues (e.g., ) .
Biological Activity
The compound 1-(1-(2-(Naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a synthetic derivative notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of naphthalene derivatives and subsequent reactions with piperidine and imidazolidine moieties. The general synthetic route includes:
- Acetylation of Naphthalene : Formation of 2-(naphthalen-1-yl)acetyl chloride.
- Piperidine Reaction : Reaction with piperidine to yield 1-(2-(naphthalen-1-yl)acetyl)piperidine.
- Formation of Imidazolidine : Coupling with phenyl and imidazolidine derivatives to form the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It may modulate the activity of enzymes or receptors associated with inflammation and neurotransmission. Key pathways include:
- Enzyme Inhibition : Potential inhibition of pro-inflammatory enzymes.
- Receptor Modulation : Interaction with neurotransmitter receptors, possibly affecting mood and cognitive functions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation in cellular models.
- Neuroprotective Effects : There is evidence supporting its role in protecting neuronal cells from oxidative stress.
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of the compound in a murine model of inflammation. Results showed a significant reduction in pro-inflammatory cytokines when administered at therapeutic doses. The compound demonstrated a dose-dependent effect, indicating its potential as an anti-inflammatory agent.
| Dose (mg/kg) | Cytokine Level (pg/mL) | Control Level (pg/mL) |
|---|---|---|
| 0 | 150 | 200 |
| 10 | 120 | 200 |
| 50 | 80 | 200 |
Study 2: Neuroprotective Activity
Another study focused on the neuroprotective effects against oxidative stress in neuronal cell cultures. The results indicated that treatment with the compound significantly improved cell viability compared to untreated controls.
| Treatment Group | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Untreated | 50 | 100 |
| Compound (10 µM) | 80 | 100 |
| Compound (50 µM) | 95 | 100 |
Q & A
Q. What are the common synthetic routes for preparing 1-(1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?
The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, imidazolidine derivatives are often prepared by reacting amines with carbonyl compounds under acidic or basic conditions. Evidence from similar imidazolidine syntheses highlights the use of reagents like ethyl acetoacetate and urea in three-component reactions, followed by purification via recrystallization . Key steps include temperature control (e.g., reflux in ethanol) and spectroscopic validation (FT-IR, NMR) to confirm ring formation and substituent positioning .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Structural validation relies on spectroscopic techniques:
- FT-IR : Confirms functional groups (e.g., C=O stretches at ~1674 cm⁻¹ for amides, C-N stretches at ~1174 cm⁻¹) .
- NMR : Assigns proton environments (e.g., aromatic protons from naphthalene and phenyl groups, piperidine methylene signals).
- X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing, as seen in related piperidine derivatives .
Q. What solvent systems and chromatographic methods are recommended for purity analysis?
Reverse-phase HPLC with mobile phases like methanol-buffer mixtures (e.g., 65:35 methanol/sodium acetate-octanesulfonate buffer at pH 4.6) is widely used. Adjustments to column type (C18) and detection wavelength optimize resolution for imidazolidine derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, given its complex heterocyclic architecture?
Yield optimization strategies include:
- Catalyst screening : Heterogeneous catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃) enhance reaction efficiency in similar multi-component syntheses .
- Reaction stoichiometry : Balancing nucleophilic (amine) and electrophilic (carbonyl) components to minimize side products.
- Temperature gradients : Stepwise heating (e.g., 60°C for condensation, 110°C for cyclization) improves ring closure .
Q. How should researchers address contradictory data in biological activity studies (e.g., in vitro vs. in vivo efficacy)?
Contradictions may arise from bioavailability or metabolic instability. Mitigation approaches include:
- Pharmacokinetic profiling : Assessing plasma stability and metabolic pathways using liver microsomes.
- Structural modification : Introducing electron-withdrawing groups (e.g., trifluoromethoxy) to enhance metabolic resistance, as seen in peripherally restricted CB1R antagonists .
- Orthogonal assays : Combining enzyme inhibition assays with cell-based models to validate target engagement .
Q. What methodologies are employed to design analogs with improved pharmacological properties?
Analog design focuses on:
- Bioisosteric replacement : Substituting the naphthalene moiety with biphenyl or indole groups to modulate lipophilicity .
- Peripheral restriction : Increasing topological polar surface area (tPSA >90 Ų) via sulfonamide additions to limit blood-brain barrier penetration .
- SAR studies : Systematic variation of substituents on the phenyl and piperidine rings to map interactions with target proteins .
Q. How can researchers identify and validate the primary pharmacological targets of this compound?
Target identification strategies include:
- Receptor binding assays : Screening against GPCR or enzyme panels (e.g., kinases, proteases) using radioligand displacement .
- Computational docking : Molecular modeling with crystal structures of related targets (e.g., piperidine-binding enzymes) .
- Gene knockout models : Assessing activity loss in cell lines with CRISPR-mediated target gene deletion.
Q. What experimental approaches are critical for translating in vitro activity to in vivo efficacy?
Key steps involve:
- ADMET profiling : Evaluating absorption (Caco-2 permeability), plasma protein binding, and hepatotoxicity .
- Disease models : Testing in diet-induced obese (DIO) mice for metabolic syndrome or xenograft models for anticancer activity, as demonstrated in peripherally restricted CB1R antagonist studies .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
